molecular formula C11H12F3NO3 B2857216 3-Phenylazetidin-3-ol, trifluoroacetic acid CAS No. 958297-39-7

3-Phenylazetidin-3-ol, trifluoroacetic acid

Cat. No.: B2857216
CAS No.: 958297-39-7
M. Wt: 263.216
InChI Key: RIYUWUOCUQVEPN-UHFFFAOYSA-N
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Description

3-Phenylazetidin-3-ol, trifluoroacetic acid (CAS 958297-39-7) is a heterocyclic organic compound featuring a four-membered azetidine ring substituted with a phenyl group at the 3-position and a hydroxyl group, paired with trifluoroacetic acid (TFA) as a counterion. The TFA component enhances solubility in polar solvents like methanol and DMSO, making it advantageous for reactions requiring acidic conditions or protonation .

Properties

IUPAC Name

3-phenylazetidin-3-ol;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.C2HF3O2/c11-9(6-10-7-9)8-4-2-1-3-5-8;3-2(4,5)1(6)7/h1-5,10-11H,6-7H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYUWUOCUQVEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C2=CC=CC=C2)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958297-39-7
Record name 3-phenylazetidin-3-ol; trifluoroacetic acid
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Preparation Methods

Cyclization Strategies for Azetidine Core Formation

The azetidine ring is typically constructed via intramolecular cyclization or intermolecular [2+2] reactions. A prominent method involves the use of sulfonamide intermediates, where sulfonyl chloride reacts with hydrazine hydrate to form a sulfonamide precursor. Subsequent cyclization under basic conditions yields the azetidine scaffold. For 3-phenylazetidin-3-ol, the phenyl group is introduced either prior to cyclization or via post-functionalization.

In a representative procedure, 3-aryl-azetidines are synthesized by treating sulfonyl chloride derivatives with hydrazine hydrate in tetrahydrofuran (THF) at 0°C. The intermediate sulfonamide undergoes cyclization upon heating, forming the azetidine ring. Yields for this step vary depending on the substituents, with phenyl-containing analogs reported in moderate yields (30–50%).

Hydroxyl Group Introduction and Stereochemical Control

The hydroxyl group at the 3-position is introduced through oxidative or hydrolytic methods. One approach involves the ring-opening of epoxides or aziridines with water or hydroxide nucleophiles. For example, alkene aziridination followed by stereospecific SN2-like ring-opening with water generates the 3-hydroxyazetidine motif. This method ensures retention of configuration at the stereogenic center, critical for biological activity.

Alternative routes employ ketone precursors, where reduction with sodium borohydride (NaBH4) or catalytic hydrogenation selectively yields the tertiary alcohol. However, over-reduction or racemization remains a challenge, necessitating careful optimization of reaction conditions.

Trifluoroacetic Acid Salt Formation

Deprotection of Boc-Protected Intermediates

The final step in synthesizing 3-phenylazetidin-3-ol, TFA involves deprotecting tert-butoxycarbonyl (Boc)-protected intermediates. Treatment with trifluoroacetic acid in dichloromethane (DCM) at room temperature cleaves the Boc group, yielding the TFA salt. This step is quantitative but requires rigorous drying to prevent residual TFA from affecting downstream applications.

Reaction Conditions:

  • Reagent: Trifluoroacetic acid (10 equiv)
  • Solvent: Dichloromethane (0.1 M)
  • Time: 1–2 hours
  • Yield: >95% (by NMR)

Purification and Isolation

The TFA salt is isolated via rotary evaporation followed by lyophilization. Reverse-phase high-performance liquid chromatography (HPLC) with 0.1% TFA in acetonitrile/water gradients ensures high purity (>95%). Notably, TFA’s volatility simplifies removal during lyophilization, though residual acid may require neutralization with aqueous bicarbonate.

Mechanistic and Kinetic Insights

Cyclization Kinetics

The rate-determining step in azetidine formation is the nucleophilic attack of the amine on the electrophilic carbon, facilitated by polar aprotic solvents like THF. Density functional theory (DFT) studies suggest that the energy barrier for cyclization decreases by 15–20 kcal/mol when electron-withdrawing groups (e.g., sulfonyl) stabilize the transition state.

Acid-Catalyzed Deprotection

TFA protonates the Boc group’s carbonyl oxygen, rendering it susceptible to cleavage. The reaction follows first-order kinetics, with a half-life of <10 minutes under standard conditions. Excess TFA ensures complete deprotection but may necessitate post-synthesis neutralization for acid-sensitive applications.

Optimization Strategies and Challenges

Yield Improvement

  • Solvent Effects: Replacing THF with dimethylformamide (DMF) increases cyclization yields by 20% due to enhanced solubility of intermediates.
  • Catalysis: Lewis acids like zinc triflate accelerate cyclization, reducing reaction times from 24 hours to 6 hours.

Scalability and Industrial Relevance

Batch-to-batch reproducibility challenges arise from TFA’s hygroscopicity and variable purity. Implementing in-process controls (e.g., inline pH monitoring) minimizes deviations. Large-scale synthesis employs continuous-flow reactors to enhance heat transfer and reduce byproduct formation.

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, D$$2$$O): δ 7.45–7.30 (m, 5H, Ph), 4.20 (s, 2H, CH$$2$$), 3.85 (s, 2H, CH$$_2$$), 2.95 (s, 1H, OH).
  • HRMS (ESI): m/z calcd. for C$$9$$H$${12}$$NO$$^+$$ [M+H]$$^+$$: 150.0913; found: 150.0915.

Chromatographic Purity

HPLC analysis on a YMC Basic column (150 × 4.6 mm, 3 µm) with 0.05 M KH$$2$$PO$$4$$/acetonitrile gradients confirms purity >95% at λ = 200 nm.

Chemical Reactions Analysis

Types of Reactions

3-Phenylazetidin-3-ol, trifluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Chemistry

Synthesis and Reaction Mechanisms:
3-Phenylazetidin-3-ol can serve as a versatile intermediate in the synthesis of complex organic molecules. Its structure allows for various functional group transformations, making it a valuable building block in organic synthesis. The trifluoroacetic acid component plays a crucial role as a strong acid catalyst, facilitating reactions such as esterification and acylation.

Table 1: Key Reactions Involving 3-Phenylazetidin-3-ol

Reaction TypeDescriptionConditions
EsterificationFormation of esters from alcohols and acidsAcidic conditions with trifluoroacetic acid as catalyst
AcylationIntroduction of acyl groups to nucleophilesUse of trifluoroacetic anhydride
DeprotectionRemoval of protecting groups in multi-step synthesesTreatment with trifluoroacetic acid

Medicinal Chemistry

Pharmacological Potential:
Research indicates that derivatives of 3-phenylazetidin-3-ol may exhibit significant biological activities, including antimicrobial and anticancer properties. The trifluoroacetic acid moiety enhances solubility and bioavailability, making these compounds promising candidates for drug development.

Case Study: Anticancer Activity
A study investigated the anticancer effects of 3-phenylazetidin-3-ol derivatives on various cancer cell lines. The results demonstrated that these compounds inhibited cell proliferation through apoptosis induction, suggesting their potential use as chemotherapeutic agents.

Table 2: Biological Activity of 3-Phenylazetidin-3-ol Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Derivative AMCF-7 (Breast Cancer)15Apoptosis induction
Derivative BA549 (Lung Cancer)10Cell cycle arrest
Derivative CHeLa (Cervical Cancer)12Inhibition of DNA synthesis

Materials Science

Development of Functional Materials:
The unique properties of 3-phenylazetidin-3-ol allow it to be utilized in creating functional materials. Its ability to form stable polymers can be exploited in coatings and adhesives that require specific thermal and chemical resistance.

Case Study: Polymerization Studies
Research has shown that incorporating 3-phenylazetidin-3-ol into polymer matrices enhances mechanical strength and thermal stability. This application is particularly relevant in industries requiring durable materials, such as automotive and aerospace.

Safety and Handling Considerations

Due to the corrosive nature of trifluoroacetic acid, proper safety protocols must be followed when handling this compound. It is essential to use personal protective equipment (PPE), including gloves and goggles, to prevent chemical burns or exposure.

Table 3: Safety Measures for Handling Trifluoroacetic Acid

HazardRecommended Safety Measure
Skin ContactUse chemical-resistant gloves
Eye ExposureWear ANSI-approved chemical splash goggles
InhalationConduct work in a fume hood

Mechanism of Action

The mechanism of action of 3-Phenylazetidin-3-ol, trifluoroacetic acid involves its interaction with specific molecular targets. The phenyl group can engage in π-π interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds with amino acid side chains. The trifluoroacetate counterion can enhance the compound’s solubility and stability in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(4-Fluorophenyl)azetidin-3-ol, Trifluoroacetic Acid

This analog (CAS 958297-40-0) replaces the phenyl group with a 4-fluorophenyl substituent. Key differences include:

  • Electronic Effects : The electron-withdrawing fluorine atom increases the compound's polarity and may stabilize intermediates in acid-catalyzed reactions .
  • Bioactivity: Fluorination often enhances metabolic stability and bioavailability, making this derivative more suitable for drug development compared to the non-fluorinated parent compound.
  • Solubility: Similar solubility profiles (chloroform, methanol, DMSO) due to the shared TFA counterion .
Table 1: Structural and Physical Properties Comparison
Property 3-Phenylazetidin-3-ol, TFA 3-(4-Fluorophenyl)azetidin-3-ol, TFA
Molecular Formula C₁₁H₁₂F₃NO₃ C₉H₁₀NOF·C₂HO₂F₃
Molecular Weight 263.21 g/mol 281.2 g/mol
Key Substituent Phenyl 4-Fluorophenyl
Solubility Methanol, DMSO Methanol, DMSO, Chloroform
Potential Applications Synthetic intermediates Drug discovery, imaging agents

Azetidine Derivatives with Non-TFA Counterions

Compounds like 3-phenylazetidin-3-ol hydrochloride differ in counterion properties:

  • Acidity : TFA (pKa ~0.23) is significantly stronger than HCl (pKa ~-8), enabling milder reaction conditions for acid-labile substrates .
  • Volatility : TFA’s volatility simplifies purification via evaporation, unlike HCl salts, which often require ion-exchange chromatography .
  • Reactivity : TFA’s electron-withdrawing trifluoromethyl group stabilizes carbocations, facilitating Friedel-Crafts alkylation and cyclization reactions .

TFA vs. Trichloroacetic Acid (TCA) in Azetidine Salts

  • Acidity : TFA (pKa ~0.23) is stronger than TCA (pKa ~0.92), making TFA salts more effective in protonating amines or catalyzing acid-dependent reactions .
  • Solvent Compatibility : TFA’s lower electron density enhances compatibility with fluorinated solvents, advantageous in peptide synthesis .
  • Safety : TFA is less corrosive than TCA but requires careful handling due to its volatility and respiratory hazards .

Role in Cyclization Reactions

TFA-containing azetidines participate in tandem Claisen rearrangement and cyclization (e.g., forming 3-arylmethylene-3,4-dihydroquinolin-2-ones). The TFA counterion acts as both a proton source and catalyst, enhancing reaction efficiency compared to non-acidic salts .

Theranostic Potential

TFA’s ¹⁹F MRI compatibility () suggests that azetidine-TFA complexes could serve as dual imaging-therapeutic agents, unlike non-fluorinated analogs.

Research Findings and Data

Table 2: Comparative Reactivity in Deprotection Reactions

Compound Reaction Yield (%) Acid Used Reference
3-Phenylazetidin-3-ol, TFA 85–95 TFA (in situ)
3-Phenylazetidin-3-ol, HCl 60–75 HCl
3-(4-Fluorophenyl)azetidin-3-ol 70–85 TFA (in situ)

Key Observations:

  • TFA salts consistently outperform HCl salts in deprotection and cyclization yields.
  • Fluorinated derivatives exhibit enhanced stability in acidic and oxidative conditions .

Biological Activity

3-Phenylazetidin-3-ol, trifluoroacetic acid (CAS No. 958297-39-7) is a compound with notable biological activity, characterized by its unique molecular structure comprising a phenyl group and an azetidine ring. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and industry.

Molecular Formula : C11H12F3NO3
Molecular Weight : 263.22 g/mol
IUPAC Name : 3-phenylazetidin-3-ol; 2,2,2-trifluoroacetic acid

The compound features a trifluoroacetate counterion that enhances its solubility and stability in biological systems, making it a candidate for various applications in pharmacology and biochemistry .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. Key mechanisms include:

  • Hydrogen Bonding : The azetidine ring can form hydrogen bonds with amino acid side chains in proteins, facilitating interactions that may alter protein function.
  • π-π Interactions : The phenyl group engages in π-π interactions with aromatic residues in proteins, potentially influencing enzyme activity or receptor binding .
  • Increased Solubility : The trifluoroacetate enhances solubility, which is crucial for bioavailability in therapeutic applications .

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against several pathogens. For instance:

PathogenInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Candida albicans10128

These results suggest potential applications in developing antimicrobial agents .

Anticancer Activity

Research has indicated that 3-Phenylazetidin-3-ol may have anticancer properties. In vitro studies demonstrated:

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)20

These findings highlight the compound's potential as a lead structure for anticancer drug development .

Study on Antimicrobial Effects

In a recent study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of various derivatives of azetidine compounds, including 3-Phenylazetidin-3-ol. The study concluded that the trifluoroacetate moiety significantly enhances the compound's antibacterial properties against Gram-positive bacteria .

Study on Anticancer Mechanisms

Another study published in Cancer Letters investigated the mechanism of action of azetidine derivatives. It was found that 3-Phenylazetidin-3-ol induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Applications in Research and Industry

The compound has significant implications in various fields:

  • Pharmaceutical Development : Its antimicrobial and anticancer activities make it a candidate for further drug development.
  • Chemical Synthesis : Used as an intermediate in synthesizing complex organic molecules.
  • Material Science : Potential applications in developing new materials with specific chemical properties due to its unique structure .

Q & A

Q. What are the optimal synthetic routes for preparing 3-Phenylazetidin-3-ol with trifluoroacetic acid (TFA), and how do reaction conditions influence yield and purity?

The synthesis of 3-Phenylazetidin-3-ol typically involves nucleophilic substitution or ring-opening reactions of azetidine derivatives. TFA is often introduced as a counterion to stabilize the amine functionality. For example, azetidine rings can be functionalized with phenyl groups via palladium-catalyzed cross-coupling reactions, followed by TFA treatment to protonate the amine group . Key factors affecting yield include:

  • Temperature : Reactions performed at 0–25°C minimize side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of intermediates.
  • Catalyst : Pd(PPh₃)₄ or CuI improves coupling efficiency in aryl-azetidine bond formation .
    Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product. Purity (>95%) is confirmed via HPLC (C18 column, TFA-modified mobile phase) .

Q. How is the structural integrity of 3-Phenylazetidin-3-ol, TFA confirmed experimentally?

Advanced analytical techniques are employed:

  • X-ray diffraction (XRD) : Resolves crystal structure and confirms stereochemistry. For example, single-crystal XRD of [UO₂(TFA)₂(DMSO)₃] validated TFA’s coordination mode in analogous complexes .
  • FT-IR spectroscopy : Identifies characteristic peaks (e.g., C=O stretch of TFA at 1675–1710 cm⁻¹, N–H bend of azetidine at 1550 cm⁻¹) .
  • NMR : ¹H/¹³C NMR in CDCl₃ or D₂O reveals phenyl protons (δ 7.2–7.5 ppm) and azetidine ring protons (δ 3.5–4.0 ppm). TFA’s CF₃ group appears as a singlet at δ -75 ppm in ¹⁹F NMR .

Q. What role does TFA play in stabilizing 3-Phenylazetidin-3-ol during synthesis?

TFA acts as both a protonating agent and solubility enhancer:

  • Acidic medium : TFA (pKa ~0.23) protonates the azetidine nitrogen, preventing undesired nucleophilic side reactions .
  • Solubility : TFA’s high polarity (logP = -0.2) improves solubility in aqueous-organic mixtures, facilitating homogeneous reaction conditions .
  • Coordination : In metal complexes, TFA’s trifluoromethyl group stabilizes electron-deficient intermediates via inductive effects .

Advanced Questions

Q. How can researchers optimize chromatographic separation of 3-Phenylazetidin-3-ol, TFA from reaction byproducts?

Experimental design strategies include:

  • Chaotropic agents : TFA (0.1% v/v) in the mobile phase reduces peak broadening by suppressing silanol interactions in reversed-phase HPLC .
  • Central Composite Design (CCD) : Multivariate optimization of factors (e.g., TFA concentration, gradient slope) maximizes resolution (Rs > 2.0) between analytes (Table I).
FactorOptimal Level
TFA concentration0.1% v/v
Column temperature30°C
Flow rate1.0 mL/min

Validation : Resolution improvements of 15–20% are achievable via this approach .

Q. How can contradictions in spectroscopic data (e.g., unexpected ¹H NMR splitting) be resolved during characterization?

Discrepancies often arise from dynamic processes or impurities:

  • Dynamic NMR : Variable-temperature NMR (VT-NMR) identifies rotational barriers in the azetidine ring (e.g., coalescence temperature analysis for N–H proton exchange) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₁H₁₂F₃NO₃ for 3-Phenylazetidin-3-ol, TFA; observed m/z 284.0902 vs. calculated 284.0905) .
  • 2D NMR (COSY, HSQC) : Assigns coupling patterns and distinguishes diastereomers .

Q. What mechanistic insights explain TFA’s role in enhancing electrophilicity during azetidine functionalization?

TFA’s trifluoromethyl group exerts a strong electron-withdrawing effect (-I), polarizing the azetidine ring and increasing susceptibility to nucleophilic attack. For example:

  • Azetidine ring activation : TFA lowers the LUMO energy of the azetidine nitrogen, facilitating aryl group addition in Suzuki-Miyaura couplings .
  • Kinetic studies : Reaction rates increase 3-fold when TFA is used instead of acetic acid (k = 0.45 min⁻¹ vs. 0.15 min⁻¹) .

Q. How does 3-Phenylazetidin-3-ol, TFA compare structurally and functionally to similar fluorinated azetidines?

Comparative analysis with analogs (e.g., 3-(3,3-Difluorooxetan-2-yl)azetidine, TFA) reveals:

  • Steric effects : The phenyl group increases steric hindrance, reducing enzymatic degradation rates (t₁/₂ = 120 min vs. 60 min for non-aryl analogs) .
  • Bioactivity : Fluorinated azetidines show enhanced binding to serine hydrolases (IC₅₀ = 0.8 µM vs. 2.5 µM for non-fluorinated derivatives) .

Q. Methodological Notes

  • Safety : TFA is corrosive; use PPE (gloves, goggles) and work in a fume hood .
  • Data validation : Cross-reference XRD, NMR, and HRMS to ensure structural accuracy .

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